molecular formula C24H25N3O3 B11163218 8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11163218
M. Wt: 403.5 g/mol
InChI Key: BGDZFIMTHYEKTL-UHFFFAOYSA-N
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Description

The compound 8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a dimethylamino group, and a hydroxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the dimethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the dimethylamino group could result in a variety of derivatives with different functional groups.

Scientific Research Applications

8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include:

  • 5-[[4-(dimethylamino)phenyl]imino]-8(5H)-quinolinone
  • 4-(dimethylamino)phenyl derivatives

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

8-[5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H25N3O3/c1-13-11-20-22(16-5-4-6-17(16)24(29)30-20)23(28)21(13)19-12-18(25-26-19)14-7-9-15(10-8-14)27(2)3/h7-11,18,25,28H,4-6,12H2,1-3H3

InChI Key

BGDZFIMTHYEKTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=C(C=C5)N(C)C)O

Origin of Product

United States

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